molecular formula C6H10N4O3 B3334987 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine CAS No. 1006440-46-5

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine

Cat. No.: B3334987
CAS No.: 1006440-46-5
M. Wt: 186.17 g/mol
InChI Key: KQSPXJGKQXGOFO-UHFFFAOYSA-N
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Description

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine is a heterocyclic compound that contains a pyrazole ring substituted with a methoxy group at the 3-position and a nitro group at the 4-position The ethanamine side chain is attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

    Nitration: The nitro group can be introduced by nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the ethanamine side chain: This can be done by reacting the nitro-substituted pyrazole with ethylene diamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include 2-(3-hydroxy-4-nitro-1H-pyrazol-1-yl)ethanamine or 2-(3-carbonyl-4-nitro-1H-pyrazol-1-yl)ethanamine.

    Reduction: The major product would be 2-(3-methoxy-4-amino-1H-pyrazol-1-yl)ethanamine.

    Substitution: Products depend on the nucleophile used, such as 2-(3-chloro-4-nitro-1H-pyrazol-1-yl)ethanamine.

Scientific Research Applications

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Industry: It can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the methoxy group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitro-1H-pyrazol-1-yl)ethanamine: Lacks the methoxy group, which may affect its reactivity and binding properties.

    2-(3-methoxy-1H-pyrazol-1-yl)ethanamine: Lacks the nitro group, which may reduce its potential for redox reactions.

    2-(3-methoxy-4-amino-1H-pyrazol-1-yl)ethanamine: The amino group may enhance its hydrogen bonding capabilities compared to the nitro group.

Uniqueness

2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine is unique due to the presence of both the methoxy and nitro groups on the pyrazole ring

Properties

IUPAC Name

2-(3-methoxy-4-nitropyrazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O3/c1-13-6-5(10(11)12)4-9(8-6)3-2-7/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSPXJGKQXGOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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